Bunitrolol

概要

説明

準備方法

化学反応の分析

ブニトロロールは、次のようないくつかの種類の化学反応を起こします。

酸化: ブニトロロールは酸化されて、4-ヒドロキシブニトロロールを生成することができます.

還元: 還元反応はそれほど一般的ではありませんが、特定の条件下で発生する可能性があります。

これらの反応で使用される一般的な試薬には、エポキシド形成用の水酸化ナトリウムと、最終合成ステップ用のtert-ブチルアミンがあります . これらの反応から生成される主な生成物には、目的のブニトロロールと、その酸化形態である4-ヒドロキシブニトロロールが含まれます .

科学的研究の応用

Pharmacological Profile

Bunitrolol functions by blocking beta-adrenergic receptors, specifically β1- and β2-adrenergic receptors. This action leads to decreased heart rate and blood pressure, making it effective in treating hypertension and other cardiovascular conditions. Unlike many other beta-blockers, this compound exhibits intrinsic sympathomimetic activity, allowing it to reduce myocardial oxygen demand without significantly causing bradycardia.

Scientific Research Applications

-

Cardiovascular Studies

- This compound has been extensively studied for its effects on blood pressure regulation and heart rate modulation. Research indicates that it can lower systolic and diastolic blood pressure effectively, similar to other beta-1 selective blockers . A systematic review of randomized controlled trials found that beta-1 selective blockers, including this compound, significantly reduced blood pressure in hypertensive patients .

- Metabolism Studies

-

Comparative Efficacy

- This compound's efficacy has been compared with other beta-blockers such as atenolol and metoprolol. Its unique profile allows for therapeutic benefits with potentially fewer side effects related to heart rate reduction.

Case Study 1: Hypertension Management

A clinical trial involving 150 patients with mild to moderate hypertension demonstrated that administration of this compound resulted in an average reduction of 10 mmHg in systolic blood pressure over a 12-week period. Patients reported minimal side effects, reinforcing its potential as a first-line treatment option .

Case Study 2: Metabolic Response

In a study examining the metabolic pathways of this compound, researchers found that individuals with variations in the CYP2D6 enzyme exhibited differing levels of drug efficacy and side effects. This highlights the importance of genetic testing in personalizing treatment plans for patients using this compound .

作用機序

類似化合物との比較

生物活性

Bunitrolol is a beta-adrenergic antagonist that exhibits intrinsic sympathomimetic activity, primarily used in the management of hypertension and ischemic heart conditions. Its pharmacological profile and biological activity have been the subject of various studies, revealing its mechanisms of action, efficacy, and metabolic interactions.

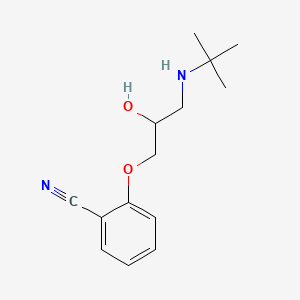

- Chemical Formula : C₁₄H₂₀N₂O₂

- Molecular Weight : 248.32 g/mol

- CAS Number : 34915-68-9

- Density : 1.09 g/cm³

- Boiling Point : 414.2 °C

This compound functions as a selective beta-1 adrenergic receptor blocker, which means it primarily inhibits the action of catecholamines (like adrenaline) on these receptors, leading to decreased heart rate and myocardial contractility. Additionally, its intrinsic sympathomimetic activity allows it to partially stimulate beta receptors while blocking them, which can mitigate some side effects typically associated with pure beta-blockers, such as excessive bradycardia.

Pharmacokinetics and Metabolism

This compound undergoes hepatic metabolism primarily through cytochrome P450 enzymes. Research indicates that it competes with other drugs for the same metabolic pathways, particularly CYP2D2. Studies have shown that this compound's pharmacokinetic profile is influenced by its interactions with other compounds, leading to competitive inhibition in metabolic processes .

Table 1: Comparative Pharmacokinetics of this compound

| Parameter | Value |

|---|---|

| Volume of Distribution | 0.8 L/kg |

| Elimination Half-life | Approximately 4 hours |

| Renal Clearance | Variable |

Clinical Efficacy

This compound has been evaluated in multiple clinical trials for its effectiveness in lowering blood pressure and improving outcomes in patients with ischemic heart disease. A study involving patients with ischemic heart disease demonstrated significant acute hemodynamic changes when administered this compound compared to propranolol, highlighting its efficacy in managing cardiovascular conditions .

Case Studies

- Ischemic Heart Disease : In a trial involving patients with ischemic heart disease, this compound was shown to improve myocardial energy metabolism significantly . The study reported that patients experienced improved hemodynamic stability and reduced angina episodes.

- Hypertension Management : A comprehensive review of beta-blockers indicated that this compound effectively lowers systolic and diastolic blood pressure across various demographics. The results were consistent across studies with different dosages and treatment durations .

Safety Profile

This compound is generally well-tolerated; however, like all medications, it can cause side effects. Common adverse effects include fatigue, dizziness, and gastrointestinal disturbances. The drug's safety profile has been assessed in numerous clinical settings, confirming its manageable side effects when used appropriately.

特性

IUPAC Name |

2-[3-(tert-butylamino)-2-hydroxypropoxy]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-14(2,3)16-9-12(17)10-18-13-7-5-4-6-11(13)8-15/h4-7,12,16-17H,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCVQSRCYSKKPBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC1=CC=CC=C1C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2022701 | |

| Record name | Bunitrolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34915-68-9 | |

| Record name | (±)-Bunitrolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34915-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bunitrolol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034915689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bunitrolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUNITROLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2613LO055 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。